molecular formula C13H22ClN B13654900 (R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride

(R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B13654900
M. Wt: 227.77 g/mol
InChI Key: YLXALVUTSVTORM-YDALLXLXSA-N
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Description

®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-dimethylphenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Hydrochloride Formation: The resolved ®-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and automated resolution techniques are often employed to enhance production rates and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Brominated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its chiral nature makes it a useful probe for studying enantioselective processes.

Medicine

In medicine, ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine: The non-chiral version of the compound, lacking the specific stereochemistry.

    1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine: A structurally similar compound with a different substitution pattern on the propan-1-amine backbone.

Uniqueness

®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific ®-stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and enantioselective biological studies.

Properties

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5;/h6-8,12H,14H2,1-5H3;1H/t12-;/m0./s1

InChI Key

YLXALVUTSVTORM-YDALLXLXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C(C)(C)C)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)(C)C)N.Cl

Origin of Product

United States

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